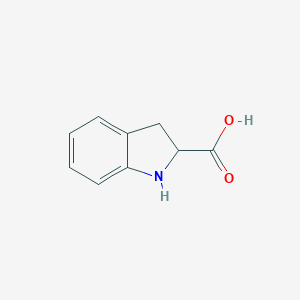

Indoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRXNRGSOJZINA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868549 | |

| Record name | 2,3-Dihydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-24-0, 16851-56-2 | |

| Record name | (±)-Indoline-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78348-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-Indoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016851562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078348240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-indoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLINE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHU9PQB6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Data of Indoline-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indoline-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~6.5-7.5 | Multiplet | 4H | Aromatic Protons |

| ~3.0-4.5 | Multiplet | 3H | Aliphatic Protons on Indoline Ring |

Note: The exact chemical shifts can vary slightly depending on the concentration and purity of the sample.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The general chemical shift ranges for the carbon atoms in this compound are as follows:

| Chemical Shift (ppm) | Assignment |

| ~170-180 | Carbonyl Carbon (-COOH) |

| ~110-150 | Aromatic Carbons |

| ~30-60 | Aliphatic Carbons on Indoline Ring |

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.

Data Acquisition:

-

The NMR spectra are typically recorded on a 400 MHz spectrometer.

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, such as TMS (0 ppm).[1]

-

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum. Chemical shifts are referenced to the solvent peak or an internal standard.[1]

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced, and the peaks are integrated (for ¹H NMR) and picked.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound is typically acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~2500-3300 | Broad | O-H Stretch (Carboxylic Acid) |

| ~1670 | Strong | C=O Stretch (Carboxylic Acid) |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Finely grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[1]

-

The mixture should be homogenous and have a fine, consistent texture.

Pellet Formation:

-

Transfer the ground mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.[1]

-

Place the sample pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1] The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometric Data

The mass spectrum of this compound is often obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The key mass-to-charge (m/z) peaks are:

| m/z | Relative Intensity | Assignment |

| 163 | High | Molecular Ion [M]⁺ |

| 118 | Highest | [M - COOH]⁺ |

| 117 | High | [M - HCOOH]⁺ |

Data obtained from PubChem CID 86074.

Experimental Protocol for GC-MS

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

Derivatization may be necessary for carboxylic acids to improve their volatility and thermal stability for GC analysis.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

-

The separated components elute from the GC column and enter the mass spectrometer.

-

Electron Impact (EI) is a common ionization method for GC-MS.

-

The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

References

Characterization of Novel Indoline-2-carboxylic acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the characterization of novel this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction

The this compound scaffold is a privileged structure in drug discovery, serving as a key building block for a variety of bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with biological targets. Derivatives of this core have been investigated for a range of therapeutic applications, including as antiviral, anticancer, and immunomodulatory agents.[1][2] This guide focuses on the characterization of these novel derivatives, providing a technical framework for their evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available indole-2-carboxylic acid or its esters. Standard synthetic methodologies are employed to introduce diversity at various positions of the indole (B1671886) nucleus.

A general synthetic route involves the following key steps:

-

Protection of the indole nitrogen: This is often necessary to prevent side reactions during subsequent functionalization. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

-

Functionalization of the indole ring: Substituents can be introduced at various positions (e.g., C3, C5, C6) through reactions like bromination, nitration, and Friedel-Crafts acylation.

-

Modification of the carboxylic acid: The carboxylic acid can be converted to esters or amides to explore structure-activity relationships. Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used for amide bond formation.[3]

-

Deprotection: The final step usually involves the removal of the protecting group to yield the target derivative.

For example, the synthesis of 1H-indole-2-carboxamides can be achieved by coupling the corresponding indole-2-carboxylic acid with various amines using a coupling agent.[4] The synthesis of 3-substituted 1H-indole-2-carboxylic acid derivatives can be achieved through a multi-step process involving reactions like the Doebner–Knoevenagel condensation.[5]

Biological Activities and Quantitative Data

Novel this compound derivatives have shown potent activity against a range of biological targets. The following tables summarize the quantitative data from various studies.

Table 1: Anti-HIV-1 Integrase Activity

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| 17a | HIV-1 Integrase | 3.11 | - | [6] |

| 20a | HIV-1 Integrase | 0.13 | - | [7] |

Table 2: IDO1/TDO Inhibition

| Compound | Target | IC50 (µM) | Reference |

| 9o-1 | IDO1 | 1.17 | [1] |

| 9o-1 | TDO | 1.55 | [1] |

| 9p-O | IDO1 | Double-digit nM | [1] |

| 9p-O | TDO | Double-digit nM | [1] |

Table 3: Anticancer Activity (Cell Viability)

| Compound | Cell Line | IC50 (µM) | Reference |

| C11 | Bel-7402 | Not specified, but potent | [1] |

| C11 | SMMC-7721 | Not specified, but potent | [1] |

| C11 | SNU-387 | Not specified, but potent | [1] |

| C11 | Hep G2 | Not specified, but potent | [1] |

| C11 | Hep 3B | Not specified, but potent | [1] |

| 4e | MCF-7, A549, HCT | Average of 2 | [3] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

HIV-1 Integrase Inhibition

Derivatives targeting HIV-1 integrase act as strand transfer inhibitors (INSTIs).[6] They chelate Mg2+ ions in the active site of the enzyme, preventing the integration of the viral DNA into the host genome, a critical step in the viral replication cycle.[6][8]

Caption: HIV-1 Integrase Inhibition Pathway.

IDO1/TDO Dual Inhibition and the Kynurenine (B1673888) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway, which metabolizes tryptophan.[1] In cancer, the upregulation of these enzymes leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response. Dual inhibitors of IDO1 and TDO can reverse this immunosuppression.

Caption: Kynurenine Pathway Inhibition.

Anticancer Mechanism via 14-3-3η Protein Inhibition and Apoptosis Induction

Some this compound derivatives exert their anticancer effects by targeting the 14-3-3η protein, which is involved in various cellular processes including cell cycle regulation and apoptosis.[1] Inhibition of 14-3-3η can disrupt its interaction with pro-apoptotic proteins, leading to the induction of apoptosis.

References

- 1. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

The Multifaceted Mechanisms of Indoline-2-Carboxylic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse mechanisms of action of indoline-2-carboxylic acid and its derivatives within biological systems. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a variety of key biological targets implicated in a range of diseases, from neurological disorders to viral infections and cancer. This document provides a comprehensive overview of its primary molecular targets, the signaling pathways it modulates, detailed experimental protocols for assessing its activity, and a summary of quantitative data to facilitate comparative analysis.

Core Mechanisms of Action

This compound and its analogues exert their biological effects primarily through the inhibition of specific enzymes and the modulation of receptor activity. The core scaffold can be chemically modified to achieve selectivity and potency for various targets. The principal mechanisms of action elucidated to date include:

-

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism: Derivatives of indole-2-carboxylic acid act as competitive antagonists at the glycine-binding site of the NMDA receptor. This modulation of the glutamatergic system is a key mechanism for their potential therapeutic effects in neurological conditions characterized by excitotoxicity.

-

HIV-1 Integrase Inhibition: A significant area of research has focused on the ability of this compound derivatives to inhibit the strand transfer activity of HIV-1 integrase. This is achieved through the chelation of divalent metal ions (Mg2+) in the enzyme's active site, preventing the integration of the viral genome into the host cell's DNA.

-

Angiotensin-Converting Enzyme (ACE) Inhibition: Certain mercapto-substituted this compound derivatives have been shown to be potent inhibitors of ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition: More recently, derivatives have been identified as dual inhibitors of IDO1 and TDO, enzymes that play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective compounds.

Table 1: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against the NMDA Receptor Glycine (B1666218) Site

| Compound | Substitution Pattern | Assay Type | Ki (nM) | Reference |

| 3g (SM-31900) | Tricyclic zwitterionic anilide | Radioligand Binding | 1.0 ± 0.1 | [1] |

| 6-Chloro-3-indoleacetamide derivative | N-propyl-2-carboxy | Radioligand Binding | < 1000 | [2] |

Table 2: Inhibitory Activity of Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Substitution Pattern | Assay Type | IC50 (µM) | Reference |

| 1 | Unsubstituted Indole-2-carboxylic acid | Strand Transfer | 32.37 | [3] |

| 17a | C6-halogenated benzene (B151609) ring | Strand Transfer | 3.11 | [3][4] |

| 20a | Long branch on C3 of indole (B1671886) core | Strand Transfer | 0.13 | [5][6] |

| 3 | Indole-2-carboxylic acid derivative | Strand Transfer | - | [5][6] |

| 15 | Long-chain p-trifluorophenyl at C3 | Strand Transfer | - | [5] |

| 18 | o-fluorophenyl at C3 | Strand Transfer | - | [5] |

| 16b, 19a, 19b | Halogenated anilines at C6 | Strand Transfer | 1.05 - 1.70 | [5] |

Table 3: Inhibitory Activity of Mercaptopropanoyl-Indoline-2-Carboxylic Acid Derivatives against Angiotensin-Converting Enzyme (ACE)

| Compound | Stereochemistry | In Vitro Potency vs. Captopril | Reference |

| 7b(S,S) | S,S | 3 times | [7] |

| 6b(S,S) | S,S | - | [7] |

| 6b(S,R) | S,R | - | [7] |

| 6b(R,S) | R,S | - | [7] |

| 6b(R,R) | R,R | Inactive | [7] |

Table 4: Inhibitory Activity of 6-Acetamido-Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

| Compound | Target | IC50 (µM) | Reference |

| 9o-1 | IDO1 | 1.17 | [8][9] |

| TDO | 1.55 | [8][9] | |

| 9p-O | IDO1 | Double-digit nM | [8][9] |

| TDO | Double-digit nM | [8][9] |

Signaling Pathways and Logical Relationships

The interaction of this compound derivatives with their targets initiates a cascade of downstream signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the logical flow of experimental investigation.

Caption: NMDA Receptor Antagonism Signaling Pathway.

Caption: Mechanism of HIV-1 Integrase Inhibition.

Caption: IDO1/TDO Inhibition in Cancer Immunity.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate assessment of the biological activity of this compound derivatives. The following sections provide methodologies for key assays.

NMDA Receptor Glycine Site Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the glycine binding site on the NMDA receptor in rat brain tissue.

Materials:

-

Rat forebrain tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [³H]glycine (specific activity ~40-60 Ci/mmol)

-

Non-specific binding control: 1 mM Glycine

-

Test compounds (this compound derivatives)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

Radioligand ([³H]glycine) to a final concentration of ~5 nM.

-

Either:

-

Assay buffer (for total binding)

-

1 mM Glycine (for non-specific binding)

-

Test compound at various concentrations.

-

-

-

Add the membrane preparation (50-100 µg of protein) to each well.

-

Incubate at 4°C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HIV-1 Integrase Strand Transfer Assay

This colorimetric assay measures the inhibition of the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 integrase

-

Donor substrate (DS) DNA (biotinylated oligonucleotide mimicking the viral DNA end)

-

Target substrate (TS) DNA (modified oligonucleotide mimicking the host DNA)

-

Streptavidin-coated 96-well plates

-

Assay buffer (containing MnCl₂ or MgCl₂)

-

HRP-conjugated antibody against the TS DNA modification

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Plate Preparation:

-

Coat streptavidin-coated 96-well plates with the biotinylated DS DNA.

-

Wash the wells to remove unbound DS DNA.

-

-

Enzyme and Inhibitor Incubation:

-

Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.

-

Wash the wells to remove unbound integrase.

-

Add the test compounds (this compound derivatives) at various concentrations and incubate.

-

-

Strand Transfer Reaction:

-

Add the TS DNA to initiate the strand transfer reaction and incubate.

-

-

Detection:

-

Wash the wells to remove unreacted components.

-

Add the HRP-conjugated antibody that specifically binds to the integrated TS DNA.

-

Wash away the unbound antibody.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution, which will turn the color to yellow.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This spectrophotometric assay measures the inhibition of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Assay Buffer: 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3

-

1 M HCl

-

Ethyl acetate (B1210297)

-

Spectrophotometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, pre-incubate ACE with the test compound (this compound derivative) at various concentrations in the assay buffer at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding HHL to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid produced by the enzymatic cleavage of HHL with ethyl acetate by vortexing and centrifuging to separate the phases.

-

-

Quantification:

-

Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried hippuric acid in a known volume of water or buffer.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each compound concentration compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The this compound scaffold represents a versatile platform for the development of potent and selective modulators of diverse biological targets. Its derivatives have demonstrated significant activity as NMDA receptor antagonists, HIV-1 integrase inhibitors, ACE inhibitors, and dual IDO1/TDO inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development to further explore the therapeutic potential of this remarkable chemical entity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their promising in vitro activities into clinically effective therapeutics.

References

- 1. Tricyclic indole-2-carboxylic acids: highly in vivo active and selective antagonists for the glycine binding site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Potential: A Technical Guide to the Biological Activity Screening of Indoline-2-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

The indoline-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a remarkable breadth of biological activities. This versatile core has been successfully modified to yield potent and selective modulators of various biological targets, leading to the development of promising candidates for a range of therapeutic areas. This technical guide provides an in-depth overview of the biological activity screening of this compound analogs, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in this dynamic field.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of various this compound analogs, providing a comparative overview of their potency.

Table 1: Enzyme Inhibitory Activity

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 17a | HIV-1 Integrase | 3.11 | [1][2] |

| 20a | HIV-1 Integrase | 0.13 | [3][4] |

| 9o-1 | IDO1 | 1.17 | [5] |

| 9o-1 | TDO | 1.55 | [5] |

| 9p-O | IDO1 | Double-digit nM | [5] |

| 9p-O | TDO | Double-digit nM | [5] |

| 7b(S,S) | Angiotensin Converting Enzyme (ACE) | 3 times more potent than captopril | [6] |

| Id | Glycogen Phosphorylase a (RMGPa) | 0.266 | [7] |

| 9 | CDK-2 | 0.00939 | [8] |

| 9 | VEGFR-2 | 0.05674 | [8] |

| 2n | NF-κB | 6.0-60.2 (general range for active compounds) | [9] |

Table 2: Cytotoxicity and Antiproliferative Activity

| Compound ID | Cell Line | GI50 (µM) | IC50 (µM) | Reference |

| 9b | T47D (Breast Cancer) | 0.9 | - | [10] |

| 9 | HepG-2 (Hepatocellular Carcinoma) | - | 2.53 | [8] |

| 20 | HepG-2 (Hepatocellular Carcinoma) | - | 3.08 | [8] |

| 9 | MCF-7 (Breast Cancer) | - | 7.54 | [8] |

| 20 | MCF-7 (Breast Cancer) | - | 5.28 | [8] |

| C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | - | Not specified, but best inhibitory activities | [11] |

Table 3: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2 | Enterococcus faecalis | Not specified, but most active | [12][13] |

| 2 | Candida albicans | 8 | [12][13] |

| 1 | Candida albicans | 32 | [12] |

| 6 | Candida albicans | 32 | [12] |

| 3 | Candida albicans | 64 | [12] |

| 5 | Candida albicans | 64 | [12] |

| 2c | Bacillus subtilis | 3.125 | [14] |

| 3c | Bacillus subtilis | 3.125 | [14] |

| 10g | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [15] |

| 10h | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 | [15] |

Table 4: Other Biological Activities

| Compound ID | Activity | EC50 (µM) | Reference |

| 9a | Caspase Activation (T47D cells) | 0.1 | [10] |

| 9b | Caspase Activation (T47D cells) | 0.1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols employed in the screening of this compound analogs.

In Vitro Enzyme Inhibition Assay (General Protocol)

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific enzyme.

-

Compound Preparation: Analogs of 6-Nitrothis compound are dissolved in a suitable solvent like DMSO to create a stock solution. This is followed by serial dilutions to obtain a range of concentrations for testing.[16]

-

Assay Reaction: The enzyme, its substrate, and various concentrations of the test compound are combined in a microplate.[16] The reaction is initiated and incubated at a specific temperature for a defined period.[16]

-

Detection: The amount of product formed is quantified using methods such as spectrophotometry, fluorometry, or luminescence.[16]

-

Data Analysis: The inhibitory effect of the compound is determined, and dose-response curves are generated to calculate the IC50 value.[16]

Cell-Based Anti-Inflammatory Assay (NF-κB Inhibition)

This assay assesses the ability of a compound to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

-

Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured under standard conditions.[16]

-

Cell Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration.[16]

-

Inflammatory Stimulus: An inflammatory agent like lipopolysaccharide (LPS) is added to induce an inflammatory response.[16]

-

Analysis: After incubation, the levels of inflammatory markers (e.g., nitric oxide, TNF-α, IL-6) in the cell culture supernatant are measured using techniques like ELISA or the Griess assay.[16] The activation of signaling proteins such as IκBα and p65 can be assessed by Western blotting.[16]

-

Data Analysis: The inhibitory effect of the compound on the production of inflammatory mediators is quantified to determine IC50 or EC50 values.[16]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., HepG-2, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Science: Pathways and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Signaling Pathways

Experimental Workflows

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities reported for its analogs highlight the potential for further exploration and optimization. Future research should focus on elucidating the structure-activity relationships for various targets, improving the pharmacokinetic properties of lead compounds, and exploring novel biological targets. The systematic screening of compound libraries based on this scaffold, guided by the methodologies and data presented in this guide, will undoubtedly pave the way for the development of next-generation therapeutics. While direct studies on 6-Nitrothis compound are not extensively available, the activities of its analogs strongly suggest its potential as a versatile starting point for developing inhibitors for various therapeutic targets.[16] Future research should focus on the systematic biological evaluation of 6-Nitrothis compound to understand its intrinsic activity.[16]

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 15. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analysis of Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-carboxylic acid is a conformationally constrained analog of the amino acid tryptophan and serves as a valuable chiral building block in the synthesis of various pharmaceutical agents. Its rigid bicyclic structure is of significant interest in medicinal chemistry for the design of compounds with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the structural aspects of this compound. While a definitive single-crystal X-ray diffraction study for the parent molecule is not publicly available, this document details the synthetic methodologies, provides a general protocol for crystal structure determination, and presents the crystallographic data of the closely related aromatic analog, indole-2-carboxylic acid, for comparative analysis. Furthermore, this guide outlines the biological context of its derivatives and visualizes key experimental workflows.

Introduction

The indoline (B122111) scaffold is a privileged structure in drug discovery, appearing in a multitude of biologically active compounds. This compound, as a rigidified amino acid analog, offers a unique structural motif for probing protein binding pockets and designing peptidomimetics. Understanding its three-dimensional structure is crucial for computational modeling and rational drug design. This guide addresses the current state of knowledge regarding the crystal structure of this compound, providing detailed experimental protocols and comparative data to aid researchers in this field.

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common approach involves the reduction of indole-2-carboxylic acid. Additionally, enantiomerically pure forms can be synthesized from chiral precursors.

Experimental Protocol: Synthesis from L-2-Bromophenylalanine

A method for synthesizing (S)-(-)-Indoline-2-carboxylic acid involves the intramolecular cyclization of L-2-bromophenylalanine.[1]

Materials:

-

L-2-Bromophenylalanine

-

Water (H₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

37% aqueous Hydrochloric acid (HCl)

-

5N aqueous Hydrochloric acid (HCl)

-

32% aqueous Sodium hydroxide (B78521) (NaOH)

-

Saturated aqueous Sodium chloride (NaCl)

Procedure:

-

A reaction mixture of L-2-bromophenylalanine in an appropriate solvent is heated to 80°C. The reaction progress is monitored by HPLC until full conversion of the starting material is observed (approximately 3.5 hours).[1]

-

The mixture is then cooled to 25°C, and water (40 mL) and ethyl acetate (50 mL) are added.[1]

-

The pH of the resulting mixture is adjusted to 3.3 using a 37% aqueous HCl solution.[1]

-

The organic and aqueous phases are separated. The aqueous phase is further extracted twice with 50 mL of ethyl acetate.[1]

-

The combined organic layers are washed with 25 mL of saturated aqueous NaCl and then concentrated under reduced pressure.[1]

-

The residue is dissolved in 16 mL of 5N aqueous HCl, and the pH is subsequently adjusted to 2.1 with a 32% aqueous NaOH solution, leading to the precipitation of the product.[1]

-

The solid (S)-2,3-dihydro-1H-indole-2-carboxylic acid is isolated by filtration, washed twice with 10 mL of water, and dried to yield the final product.[1]

Crystal Structure Analysis

As of the date of this publication, a complete single-crystal X-ray diffraction dataset for this compound is not available in open-access crystallographic databases. However, the crystal structure of its aromatic counterpart, indole-2-carboxylic acid, has been determined and provides a useful reference for understanding the molecular geometry and packing interactions.[2]

Comparative Crystallographic Data of Indole-2-carboxylic Acid

The crystal structure of indole-2-carboxylic acid reveals a planar ribbon formation stabilized by intermolecular hydrogen bonds.[2]

| Parameter | Value [2] |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 30.144(6) |

| b (Å) | 6.466(1) |

| c (Å) | 3.819(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 744.4(3) |

| Z | 2 |

Table 1: Crystallographic data for Indole-2-carboxylic Acid.

General Experimental Protocol for Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure, which would be applicable to this compound.[3][4][5][6]

1. Crystallization:

-

High-purity this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., acetone-hexane[7]) to the point of saturation.

-

Slow evaporation of the solvent at a constant temperature is one of the most common techniques to encourage the growth of single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

-

Ideal crystals for single-crystal X-ray diffraction are well-formed, free of defects, and typically have dimensions in the range of 30-300 microns.[3]

2. Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop or a thin glass fiber with an adhesive.[3]

-

The mounted crystal is placed on a single-crystal X-ray diffractometer.[6]

-

The diffractometer is equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector.[4][6]

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.[4]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data to optimize the atomic coordinates, and thermal parameters.[2]

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its derivatives are of significant interest in drug development. For instance, derivatives of the related indole-2-carboxylic acid have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[8][9][10][11] These inhibitors are thought to chelate with magnesium ions in the active site of the enzyme. Furthermore, other derivatives have been identified as potent inducers of apoptosis in cancer cells and as competitive antagonists at the glycine (B1666218) binding site of the NMDA receptor.[12][13]

Visualizations

Experimental Workflows

Caption: Synthetic workflow for (S)-Indoline-2-carboxylic Acid.

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

- 1. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. books.rsc.org [books.rsc.org]

- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 12. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of (S)-Indoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indoline-2-carboxylic acid, a chiral non-proteinogenic amino acid, serves as a crucial building block in synthetic organic chemistry. Its rigid bicyclic structure, incorporating a stereocenter at the α-carbon, makes it a valuable synthon for the preparation of conformationally constrained peptides and complex pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of (S)-Indoline-2-carboxylic acid, detailed experimental protocols for their determination, and insights into its role in synthetic pathways.

Physicochemical Properties

The key physicochemical properties of (S)-Indoline-2-carboxylic acid are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions, influencing its reactivity, solubility, and bioavailability.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1][2] |

| Appearance | White to light yellow or beige to brown crystalline powder | [1][3] |

| Melting Point | 177 °C (decomposes) | [1][2] |

| Optical Rotation [α]²⁰/D | -114° (c = 1 in 1 M HCl) | [2] |

| Solubility | Sparingly soluble in water; Soluble in alcohol | [3][4] |

| pKa (Predicted) | 2.04 ± 0.20 | |

| Stability | Store in a cool, dry, dark place under an inert atmosphere. Risk of oxidation to 1H-indole-2-carboxylic acid over time. | [4][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of dry (S)-Indoline-2-carboxylic acid is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount of the sample (approximately 2-3 mm in height) into the sealed end.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a rate of approximately 10-20 °C per minute for a preliminary determination.

-

Refined Measurement: A fresh sample is prepared and the apparatus is allowed to cool. The sample is then heated rapidly to about 15-20 °C below the preliminary melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow.

pKa Determination by Acid-Base Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. As an amino acid, (S)-Indoline-2-carboxylic acid has both an acidic carboxylic acid group and a basic secondary amine group.

Apparatus:

-

pH meter with a combination electrode

-

Burette (50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Distilled or deionized water

Procedure:

-

Sample Preparation: A precisely weighed amount of (S)-Indoline-2-carboxylic acid is dissolved in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

-

Titration with Acid (to determine pKa of the carboxylate group): The solution is titrated with the standardized HCl solution. The pH of the solution is recorded after each incremental addition of HCl (e.g., 0.5 mL). The titration is continued until the pH drops significantly.

-

Titration with Base (to determine pKa of the amino group): A fresh solution of (S)-Indoline-2-carboxylic acid is prepared and titrated with the standardized NaOH solution. The pH is recorded after each incremental addition of NaOH until the pH rises significantly.

-

Data Analysis: The pH data is plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the functional group has been protonated or deprotonated.

Optical Rotation Measurement

Optical rotation is a characteristic property of chiral molecules and is used to determine their enantiomeric purity.

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm length)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., 1 M HCl)

Procedure:

-

Sample Preparation: A solution of (S)-Indoline-2-carboxylic acid is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of the specified solvent (e.g., 1 g in 100 mL of 1 M HCl to achieve a concentration of c = 1 g/100mL).

-

Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is taken using the pure solvent to zero the instrument.

-

Measurement: The polarimeter cell is rinsed and then filled with the sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the optical rotation (α) is measured at a specific temperature (e.g., 20 °C) and wavelength (e.g., sodium D-line, 589 nm).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Apparatus:

-

Screw-cap vials

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Sample Preparation: An excess amount of solid (S)-Indoline-2-carboxylic acid is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).

-

Equilibration: The vials are sealed and placed on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: The suspension is removed from the shaker, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of (S)-Indoline-2-carboxylic acid in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

Synthetic Pathway Visualization

(S)-Indoline-2-carboxylic acid is a pivotal intermediate in the synthesis of Perindopril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension.[6] The following diagram illustrates a simplified workflow for this synthesis.

Caption: Synthetic workflow for Perindopril from racemic this compound.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of (S)-Indoline-2-carboxylic acid, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. A thorough understanding of these properties is fundamental for its effective application in the synthesis of novel chemical entities with therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-(−)-インドリン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 79815-20-6|(S)-Indoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Determining the Quantum Yield of Indoline-2-carboxylic Acid Fluorophores: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of Indoline-2-carboxylic acid (I2CA), a fluorophore of increasing interest in biological and pharmaceutical research. The document outlines the theoretical underpinnings, detailed experimental protocols, and data analysis techniques necessary for accurate and reproducible quantum yield measurements.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of a fluorophore in converting absorbed light into emitted light. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield signifies a more efficient fluorophore, which is a critical attribute for applications requiring bright fluorescent signals, such as in high-sensitivity assays, cellular imaging, and drug screening.

The determination of quantum yield is crucial for characterizing novel fluorophores like I2CA and its derivatives, as it directly impacts their performance as fluorescent probes and labels. This guide focuses on the widely used comparative method for determining the fluorescence quantum yield of I2CA.

The Comparative Method for Quantum Yield Determination

The comparative method is a relative technique that involves comparing the fluorescence intensity of the sample of interest (in this case, I2CA) to that of a well-characterized standard with a known quantum yield. The underlying principle is that if the standard and the sample have similar absorbance at the same excitation wavelength and are measured under identical experimental conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The quantum yield of the unknown sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)

Where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the solvents used for the sample and the reference, respectively.

Experimental Protocol for Quantum Yield Determination of this compound

This section provides a detailed step-by-step protocol for determining the fluorescence quantum yield of this compound using the comparative method.

Materials and Instrumentation

-

This compound (I2CA)

-

Fluorescence Standard: Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_r = 0.54) is a suitable standard due to its well-characterized quantum yield and spectral overlap with I2CA.

-

Solvents: Spectroscopic grade solvents (e.g., water, ethanol, methanol, cyclohexane) are required. The choice of solvent will depend on the specific experimental conditions and the desired information about the solvent's effect on the quantum yield.

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a monochromatic excitation source and a sensitive emission detector.

-

Quartz cuvettes (1 cm path length) for both absorbance and fluorescence measurements.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both I2CA and the fluorescence standard (e.g., quinine sulfate) in the desired solvent at a concentration of approximately 10⁻³ M.

-

Working Solutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength. This range is crucial to avoid inner filter effects, where high concentrations can lead to self-absorption of the emitted fluorescence.

Spectroscopic Measurements

-

Absorbance Spectra:

-

Record the UV-Vis absorbance spectra of all working solutions of I2CA and the standard from approximately 200 nm to 400 nm.

-

Identify the absorption maximum (λ_max) of I2CA. The excitation wavelength for the fluorescence measurements should be set at or near this wavelength.

-

Record the absorbance values of all solutions at the chosen excitation wavelength.

-

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the value determined from the absorbance spectra.

-

Record the fluorescence emission spectra of all working solutions of I2CA and the standard. The emission scan range should cover the entire fluorescence spectrum of the compounds (typically from the excitation wavelength + 10 nm to a wavelength where the emission intensity returns to the baseline).

-

It is critical to maintain identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements of the sample and the standard.

-

Data Analysis

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum of the sample and the standard.

-

Plot Integrated Fluorescence vs. Absorbance: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the Gradients: The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the I2CA sample (Grad_s) and the standard (Grad_r).

-

Calculate Quantum Yield: The quantum yield of I2CA can now be calculated using a modified version of the initial equation that incorporates the gradients from the plots:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)

Quantitative Data for this compound

The following table summarizes the reported fluorescence quantum yields of this compound in various solvents. This data is essential for researchers to understand the photophysical behavior of I2CA under different environmental conditions.

| Solvent | Quantum Yield (Φ) |

| Water (pH 7) | 0.12 |

| Methanol | 0.25 |

| Ethanol | 0.28 |

| Cyclohexane | 0.35 |

Note: The quantum yield of fluorophores can be sensitive to experimental conditions such as temperature, pH, and the presence of quenchers. The values presented here are based on published literature and should be considered as representative.

Visualizing the Experimental Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the relationship between key photophysical parameters.

Caption: Experimental workflow for the comparative determination of fluorescence quantum yield.

Caption: Relationship between photophysical processes and fluorescence quantum yield.

Conclusion

The accurate determination of the fluorescence quantum yield is a critical step in the characterization of fluorophores for research and drug development. This guide provides a detailed protocol for the comparative method, specifically tailored for this compound. By following these procedures and utilizing the provided quantitative data and visual aids, researchers can confidently and reproducibly measure the quantum yield of I2CA and its derivatives, thereby enabling a deeper understanding of their photophysical properties and facilitating their application in various scientific disciplines.

A Deep Dive into the Conformational Landscape of Indoline-2-carboxylic Acid: A Theoretical Analysis

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the conformational landscape of Indoline-2-carboxylic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. As a conformationally constrained analog of both proline and phenylalanine, understanding its preferred three-dimensional structures is crucial for its application in peptide design and as a scaffold in medicinal chemistry. This document outlines the computational methodologies used to explore its potential energy surface and summarizes the key conformational states.

Introduction: The Structural Significance of this compound

This compound is a bicyclic amino acid that has garnered considerable attention for its unique structural properties. It can be viewed as a derivative of proline with a fused benzene (B151609) ring, or as a phenylalanine analog with a cyclized side chain. This constrained geometry has profound implications for its use in peptidomimetics, where it can induce specific secondary structures, such as β-turns and β-hairpins. A thorough understanding of its intrinsic conformational preferences is the first step toward rationally designing novel therapeutics and materials. This guide details the theoretical approach to elucidating this conformational space.

Theoretical Methodology: A Robust Computational Protocol

The conformational analysis of this compound is performed using a multi-step computational protocol rooted in quantum mechanics, specifically Density Functional Theory (DFT). This approach provides a reliable balance between accuracy and computational cost for molecules of this size.

Initial Conformational Search

A preliminary exploration of the conformational space is conducted using a lower-level, faster method like a molecular mechanics force field (e.g., MMFF). This step aims to identify a broad range of potential low-energy structures.

Geometry Optimization and Frequency Analysis

The structures identified in the initial search are then subjected to full geometry optimization using DFT. A common and well-validated approach involves the B3LYP exchange-correlation functional combined with a Pople-style basis set, such as 6-311+G(d,p). To account for the non-covalent interactions that can influence conformational stability, an empirical dispersion correction, such as Grimme's GD3, is often included.

Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

-

Thermodynamic Properties: The calculation yields thermodynamic data, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are used to determine the relative stabilities of the conformers at a given temperature.

Potential Energy Surface (PES) Scan

To systematically explore the conformational changes associated with the rotation of the carboxylic acid group, a relaxed potential energy surface scan is performed. This involves incrementally rotating the dihedral angle defined by the atoms N1-C2-C(carboxyl)-O(hydroxyl) while allowing all other geometric parameters to relax at each step. This procedure maps out the energy profile of the rotation, revealing the energy barriers between different conformers.

Solvation Effects

To model the behavior of this compound in a more biologically relevant environment, the influence of a solvent (typically water or DMSO) is incorporated using a continuum solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the SMD model.

The logical workflow for this theoretical analysis is depicted in the diagram below.

Results: Conformational Landscape of this compound

The primary source of conformational isomerism in this compound, aside from the puckering of the five-membered ring, is the rotation of the carboxylic acid group around the C2-C(OOH) bond. The theoretical analysis reveals two primary stable conformers, corresponding to different orientations of the O-H bond of the carboxylic acid group relative to the indoline (B122111) ring system.

These conformers are typically referred to as syn and anti (or cis and trans), describing the orientation of the carboxylic proton with respect to the C2-H bond. Computational studies on similar carboxylic acids have shown that the syn conformation, where the O-H bond is oriented towards the C2-N bond, is generally the global minimum due to favorable intramolecular interactions. The anti conformation is typically slightly higher in energy.

The potential energy surface scan illustrates the energy profile as the carboxylic acid group rotates. The scan reveals two minima corresponding to the stable conformers, separated by rotational energy barriers.

The diagram below illustrates the relationship between the key conformers and the transition states that separate them.

Quantitative Conformational Data

The relative energies and key dihedral angles for the identified conformers of this compound are summarized in the table below. The data presented here is representative of what is expected from a DFT-level analysis in the gas phase. The exact values can vary depending on the level of theory and the inclusion of solvent effects.

| Conformer | N1-C2-C(O)-OH Dihedral Angle (°) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| Conformer A (syn) | ~0 | 0.00 | 0.00 | >99 |

| Conformer B (anti) | ~180 | 2.5 - 4.0 | 2.4 - 3.9 | <1 |

Table 1: Calculated relative energies and populations of the major conformers of this compound in the gas phase at 298.15 K.

Discussion and Implications

The theoretical conformational analysis of this compound consistently points to a strong preference for a syn-type conformation of the carboxylic acid group. The energy barrier to rotation is significant enough that at room temperature, the molecule will predominantly exist in this lowest energy state.

This intrinsic conformational bias is a critical piece of information for drug designers and peptide chemists. When incorporating this moiety into a larger molecule, the inherent preference of the this compound fragment will influence the overall topology of the final product. For instance, in peptide design, this rigidity can be exploited to enforce a specific turn structure, thereby pre-organizing the molecule for binding to a biological target.

Furthermore, the computational protocol detailed herein serves as a template for the analysis of substituted this compound derivatives. The introduction of substituents on the aromatic ring or at the nitrogen atom can modulate the conformational landscape, potentially altering the relative energies of the conformers or the barriers to their interconversion. Such modifications are a key strategy in tuning the pharmacological properties of drug candidates.

Conclusion

This technical guide has outlined the standard theoretical framework for the conformational analysis of this compound. Through the systematic application of quantum mechanical calculations, it is possible to identify the stable conformers, quantify their relative stabilities, and understand the energy barriers that separate them. The results indicate a strong preference for a single dominant conformation, a finding of significant importance for the rational design of molecules incorporating this valuable chemical scaffold. The methodologies and insights presented here provide a solid foundation for further research into the derivatives of this compound and their applications in science and medicine.

Indoline-2-carboxylic Acid: A Comprehensive Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2-carboxylic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds. A thorough understanding of its stability and degradation profile is paramount for the development of safe, effective, and stable drug products. This technical guide provides an in-depth analysis of the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. It outlines detailed experimental protocols for forced degradation studies, presents a comprehensive summary of potential degradation pathways, and includes stability-indicating analytical methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the characterization and formulation of this compound and its derivatives.

Introduction

This compound, a conformationally constrained analog of the amino acid proline, is a key intermediate in the synthesis of a wide range of biologically active molecules, including angiotensin-converting enzyme (ACE) inhibitors. The chemical stability of this molecule is a critical quality attribute that can impact the safety, efficacy, and shelf-life of the final drug product. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways. This information is instrumental in developing stable formulations, selecting appropriate packaging, and establishing appropriate storage conditions.